Annatto - 1393-63-1

Annatto

Catalog Number: EVT-1184505
CAS Number: 1393-63-1
Molecular Formula: C24H28O4
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The extract prepared from annatto seed, Bixa orellana (L.), using a food grade extraction solvent. Annatto is a color source of yellowish to reddish-orange color obtained from the seed coating of the tree bixa orellanna. the oil- soluble annatto consists mainly of bixin, a carotenoid soluble in fats and oils with the color which is produced in the fat portion of the food. it has a yellow hue, very good oxidation stability, fair light stability, and good heat stability, but it is unstable above 125°c. the water-soluble annatto is norbixin (the product resulting when bixin is saponified and the methylethyl group is split off) which is dis- solved as a potassium salt in lye. it is readily soluble in aqueous alkalis with the coloring occurring in the protein and starch fraction of the food. it has a yellow to orange hue and precipitates in most acid foods. the usage level is 0.5–10 ppm in the finished food. it is used in sausage casings, oleomargarine, shortening, and cheese. Food coloring in dairy products, especially butter and cheese, flour confectionary, fish, meat products, soft drinks, snack foods and dry mixes. In wood stains, polish, and varnishes. Spice or condiment. Insect repellent.
Synthesis Analysis

The extraction of annatto pigments from Bixa orellana seeds can be achieved through various methods:

  1. Soxhlet Extraction: This method uses ethanol as a solvent to extract the pigment, yielding approximately 31.4% of the pigment content from the seeds .
  2. Aqueous Alkali Abrasion: Seeds are abraded in cold aqueous alkali (potassium or sodium hydroxide) to remove pigments. The resulting suspension is acidified to precipitate the pigments .
  3. Oil Processing: The seeds can also be processed in hot vegetable oil to extract pigments, resulting in a suspension that can be filtered and dried .
  4. Solvent Extraction: This involves dissolving the pigment in a solvent, filtering out insoluble materials, and then removing fats and waxes before crystallization and drying .

These methods allow for varying concentrations of bixin and norbixin, with higher purity extracts developed for specific applications.

Molecular Structure Analysis

The molecular structure of annatto pigments primarily consists of carotenoids, specifically bixin and norbixin:

  • Bixin: A fat-soluble compound with a molecular formula of C_25H_30O_4. It has a complex structure featuring multiple double bonds that contribute to its color properties.
  • Norbixin: A water-soluble form of bixin that results from saponification. Its molecular formula is C_24H_28O_5. The structural difference between bixin and norbixin lies in the presence of an additional carboxylic acid group in norbixin, enhancing its solubility in water.

Both compounds exhibit unique optical properties due to their conjugated double bond systems, which allow them to absorb light at specific wavelengths, contributing to their vibrant colors .

Chemical Reactions Analysis

Annatto pigments undergo several chemical reactions during extraction and processing:

  1. Saponification: Bixin can be converted into norbixin through hydrolysis in alkaline conditions, which enhances its solubility in water.
  2. Degradation Reactions: Exposure to light and heat can lead to degradation of carotenoids, resulting in loss of color intensity. Protecting extracts from these conditions is crucial for maintaining their stability.
  3. Complex Formation: Bixin can form complexes with various food matrices, influencing color stability and intensity during storage .

These reactions are essential for optimizing the use of annatto as a food coloring agent.

Mechanism of Action

The mechanism by which annatto imparts color involves the absorption of specific wavelengths of light by its carotenoid pigments:

  • When light hits the annatto pigment molecules, certain wavelengths are absorbed while others are reflected or transmitted. The absorbed wavelengths correspond to blue-green light, while red-orange light is reflected, giving foods their characteristic color.
  • The dual solubility properties of bixin (fat-soluble) and norbixin (water-soluble) allow for versatile applications in both oil-based and aqueous food products .

This mechanism underlies the effectiveness of annatto as a natural coloring agent across various food formulations.

Physical and Chemical Properties Analysis

Annatto exhibits several notable physical and chemical properties:

  • Color: Ranges from yellow to orange-red depending on the concentration of bixin versus norbixin.
  • Solubility: Bixin is soluble in oils while norbixin is soluble in water; this dual solubility allows for diverse applications in food products.
  • Stability: Annatto extracts can degrade when exposed to high temperatures or prolonged light exposure; therefore, storage conditions must be controlled to maintain pigment integrity .
  • Chemical Composition: The seeds contain approximately 4.5–5.5% total pigment content, predominantly consisting of 70–80% bixin .

These properties make annatto an effective coloring agent but also necessitate careful handling during processing.

Applications

Annatto has a wide range of applications across various industries:

  1. Food Industry: Used extensively as a natural coloring agent in cheeses (e.g., Cheddar, Mimolette), dairy products (e.g., butter), snacks, baked goods, and processed meats due to its vibrant color and natural origin .
  2. Cosmetics: Due to its antioxidant properties, annatto extracts are utilized in cosmetic formulations for skin protection and coloration.
  3. Pharmaceuticals: Recent studies have explored using annatto-based nanostructures for drug delivery systems due to their biocompatibility and bioactivity against various pathogens .
  4. Biomedical Applications: Research has demonstrated potential uses for annatto extracts in wound healing and as antimicrobial agents due to their bioactive compounds .

Properties

CAS Number

1393-63-1

Product Name

Annatto

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16Z,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13-,22-14+

InChI Key

ZVKOASAVGLETCT-LRRSNBNMSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O

Solubility

Soluble in alcohol, ether, oils
In water, 5.23X10-13 mg/L at 25 °C (estimated)

Synonyms

alpha-norbixin
beta-norbixin
norbixin
norbixin, (9-cis)-isomer
norbixin, potassium salt
norbixin, sodium salt

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C(=O)O)/C=C/C=C(\C)/C=C/C(=O)O

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